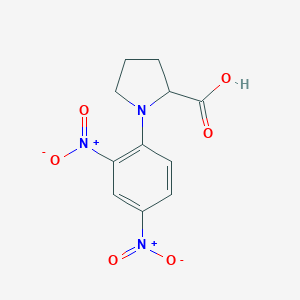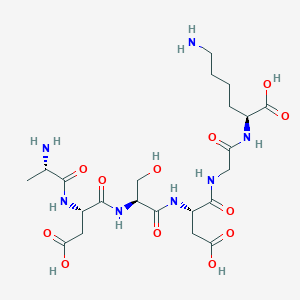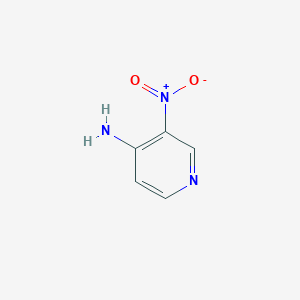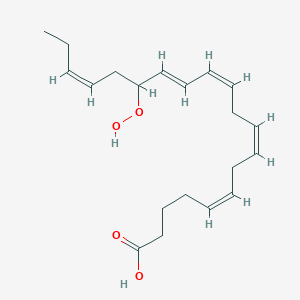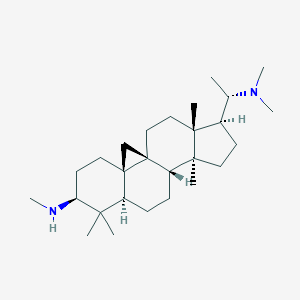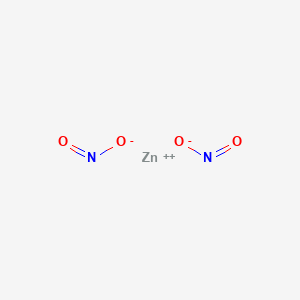![molecular formula C9H6OS B158769 Benzo[b]thiophène-7-carbaldéhyde CAS No. 10134-91-5](/img/structure/B158769.png)
Benzo[b]thiophène-7-carbaldéhyde
Vue d'ensemble
Description
Benzo[b]thiophene-7-carboxaldehyde is an aromatic heterocyclic compound . It is a yellow crystalline solid with a molecular weight of 162.21 . It is stored at temperatures between 0-8°C .
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives has been a subject of intensive research due to their wide range of applicability . Various catalysts and substrates have been applied for benzo[b]thiophene synthesis . For instance, the reaction of benzo[b]thiophene-3-carbaldehyde with acetophenone in the presence of ethanol as solvent and potassium hydroxide as catalyst, yielded the title chalcones .Molecular Structure Analysis
The molecular structure of benzo[b]thiophene-7-carboxaldehyde is represented by the InChI code1S/C9H6OS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-6H . The molecules show weak intermolecular C–H···O interactions utilizing the keto group in addition to hydrogen bonding . Chemical Reactions Analysis
Benzo[b]thiophene derivatives have been used as building blocks or intermediates for the synthesis of pharmaceutically important molecules . They have long conjugated π systems, the delocalization of electronic charge leading to high mobility of the electron density .Physical And Chemical Properties Analysis
Benzo[b]thiophene-7-carboxaldehyde is a yellow crystalline solid . It has a molecular weight of 162.21 . It is stored at temperatures between 0-8°C .Applications De Recherche Scientifique
Intermédiaires de synthèse organique
Les dérivés du benzo[b]thiophène sont couramment utilisés comme intermédiaires en synthèse organique. Ils servent de précurseurs pour une variété de molécules, y compris des composés biologiquement actifs .
Chimie médicinale
Ces composés jouent un rôle important en chimie médicinale, où ils sont utilisés pour développer des composés avancés avec divers effets biologiques .
Chimie des matériaux
Le benzo[b]thiophène est un acteur crucial en chimie des matériaux en raison de sa stabilité à l'air et de sa disponibilité commerciale. Il est utilisé dans la synthèse de matériaux fonctionnels .
Photochimie et électrochimie
En photochimie et en électrochimie, les dérivés du benzo[b]thiophène sont appréciés pour leur stabilité et leur réactivité, ce qui les rend adaptés à diverses applications dans ces domaines .
Analyse spectroscopique
La caractérisation structurale et spectroscopique des dérivés du benzo[b]thiophène est essentielle pour comprendre leurs propriétés et leurs applications potentielles dans divers domaines scientifiques .
Études de stabilité thermique
L'analyse thermogravimétrique (ATG) est réalisée sur ces composés pour étudier leur stabilité thermique dans différentes conditions, ce qui est crucial pour leur application dans les processus à haute température .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Benzo[b]thiophene derivatives have a broad range of applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities . They have also been used as organic photoelectric materials and organic semiconductors . Therefore, the synthesis of benzo[b]thiophene derivatives will continue to attract intensive research .
Propriétés
IUPAC Name |
1-benzothiophene-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSVAOKEXMFMIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=O)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443647 | |
| Record name | benzo[b]thiophene-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10134-91-5 | |
| Record name | benzo[b]thiophene-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzothiophene-7-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

